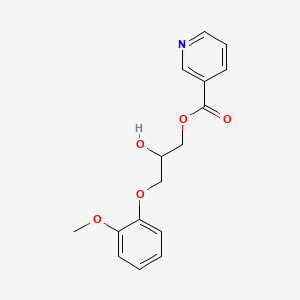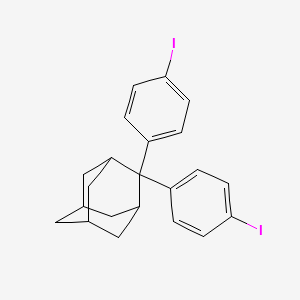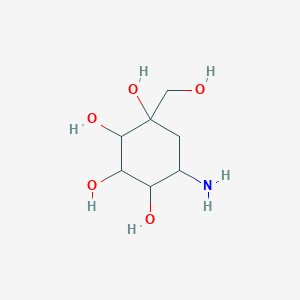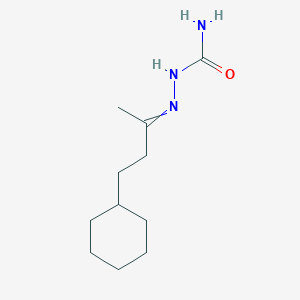
(4-Cyclohexylbutan-2-ylideneamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 407554 involves the reaction of 2-Butanone, 4-cyclohexyl- with semicarbazide. The reaction typically occurs in a methanol solution, yielding a pale yellow crystalline product after several hours
Chemical Reactions Analysis
NSC 407554 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of various derivatives.
Common reagents used in these reactions include methanol, sodium tetraphenylborate, and other standard laboratory chemicals . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 407554 has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of semicarbazones.
Biology: Research into the biological activity of NSC 407554 is ongoing, with studies exploring its potential as a biochemical tool.
Mechanism of Action
The mechanism of action for NSC 407554 is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its semicarbazone structure. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
NSC 407554 can be compared with other semicarbazones and related compounds. Similar compounds include:
2-Butanone, 4-cyclohexyl-: The parent compound of NSC 407554.
Other semicarbazones: Compounds with similar structures and reactivity.
What sets NSC 407554 apart is its specific cyclohexyl substitution, which may confer unique chemical and physical properties .
Properties
CAS No. |
7498-55-7 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(4-cyclohexylbutan-2-ylideneamino)urea |
InChI |
InChI=1S/C11H21N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H3,12,14,15) |
InChI Key |
OTLBWZLUUMEBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


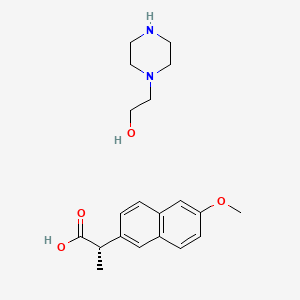
![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
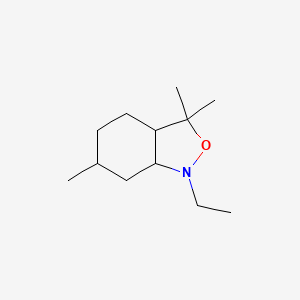
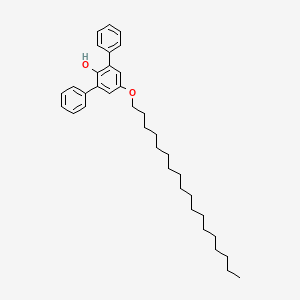
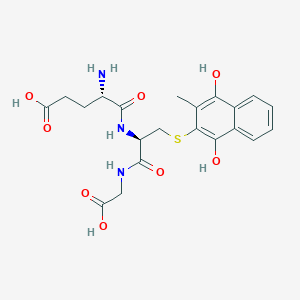
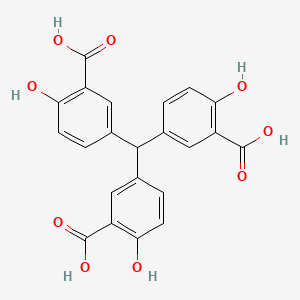
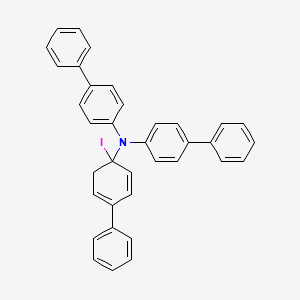
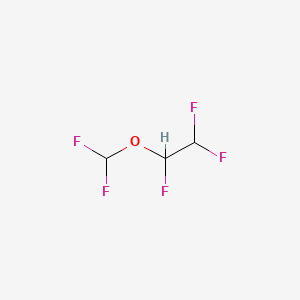
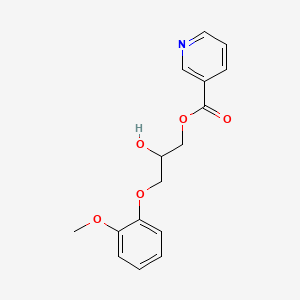
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
